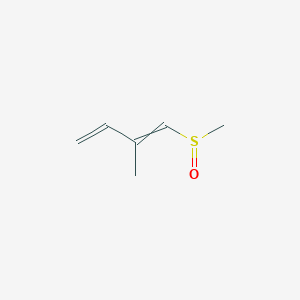
1-(Methanesulfinyl)-2-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfinyl)-2-methylbuta-1,3-diene is an organic compound characterized by the presence of a methanesulfinyl group attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the formation of intermediate products . Another method involves the oxidation of thioanisole using sodium metaperiodate in an aqueous medium, followed by extraction and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using readily available reagents such as hydrogen peroxide or lead tetraacetate. These methods are optimized for high yield and purity, making the compound suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Methanesulfinyl)-2-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules
Mécanisme D'action
The mechanism of action of 1-(Methanesulfinyl)-2-methylbuta-1,3-diene involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Methyl phenyl sulfoxide: Another sulfoxide with distinct structural features and uses.
Dimethyl sulfone: Known for its stability and use as a solvent in high-temperature applications .
Uniqueness: 1-(Methanesulfinyl)-2-methylbuta-1,3-diene stands out due to its unique combination of a butadiene backbone and a methanesulfinyl group. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
55833-46-0 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
2-methyl-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C6H10OS/c1-4-6(2)5-8(3)7/h4-5H,1H2,2-3H3 |
Clé InChI |
YLTUKYVTKJCOAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CS(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


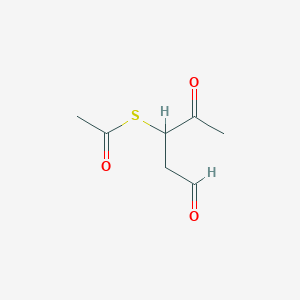
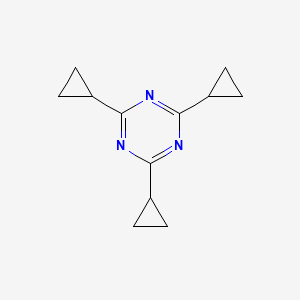
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
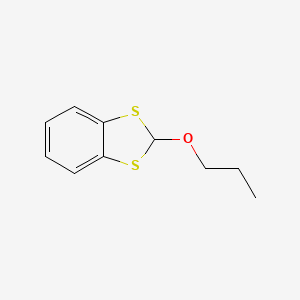

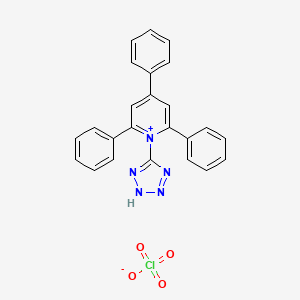
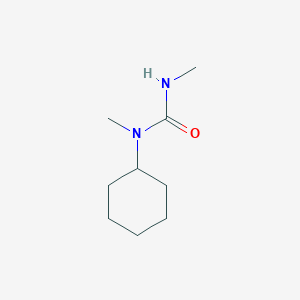
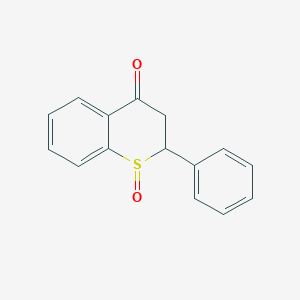
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
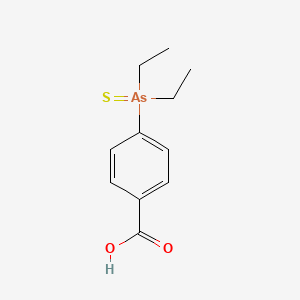



![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
